Febuxostat D9 - 1246819-50-0

Febuxostat D9

Catalog Number: EVT-253143
CAS Number: 1246819-50-0
Molecular Formula: C16H16N2O3S
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Febuxostat D9 is a deuterated analog of Febuxostat . It is a potent and selective inhibitor of xanthine oxidase, an enzyme that plays a key role in the production of uric acid in the body . It is intended for use as an internal standard for the quantification of febuxostat .

Molecular Structure Analysis

The molecular formula of Febuxostat D9 is C16H7D9N2O3S . The InChI code is InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D .

Chemical Reactions Analysis

Febuxostat D9, like Febuxostat, works by inhibiting the activity of xanthine oxidase, which reduces the production of uric acid in the body . It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase .

Physical And Chemical Properties Analysis

Febuxostat D9 is a solid substance . Its molecular weight is 325.4 g/mol . Unfortunately, specific information about its melting point, boiling point, and solubility was not found.

Overview

Febuxostat D9 is a deuterated form of febuxostat, a medication primarily used to treat gout by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. The compound is classified as a xanthine oxidase inhibitor, which helps to lower uric acid levels in the blood, thereby preventing gout attacks and complications associated with hyperuricemia. Febuxostat D9 serves as an internal standard in analytical studies to enhance the accuracy of quantification in biological samples.

Source and Classification

Febuxostat D9 is derived from febuxostat, which is synthesized through various chemical methods. It belongs to the class of non-purine xanthine oxidase inhibitors. The compound's molecular formula is C16H7D9N2O3SC_{16}H_{7}D_{9}N_{2}O_{3}S, indicating that it contains deuterium atoms, which are isotopes of hydrogen. The presence of deuterium enhances the stability and detection sensitivity during mass spectrometric analyses.

Synthesis Analysis

Methods and Technical Details

The synthesis of febuxostat D9 typically involves modifying traditional febuxostat synthesis routes to include deuterated precursors. The primary synthetic methods include:

  1. Aromatic Ring Substitution Reaction: This involves substituting hydrogen atoms on aromatic rings with deuterium, enhancing the compound's stability and detection capabilities.
  2. Reflux Conditions: Reactions are often conducted under reflux conditions to ensure complete conversion and optimal yield.
  3. Purification Techniques: Post-synthesis, purification methods such as recrystallization or chromatographic techniques (e.g., high-performance liquid chromatography) are employed to isolate febuxostat D9 from by-products and unreacted materials.

The detailed steps may vary based on the specific synthetic route chosen, but they generally follow established protocols in pharmaceutical chemistry for synthesizing deuterated compounds.

Molecular Structure Analysis

Structure and Data

Febuxostat D9 has a complex molecular structure characterized by its unique arrangement of atoms:

  • Molecular Formula: C16H7D9N2O3SC_{16}H_{7}D_{9}N_{2}O_{3}S
  • Molecular Weight: Approximately 325.43 g/mol
  • Structural Features: The structure includes a thiazole ring, an aromatic ring, and various functional groups that contribute to its pharmacological activity.

The incorporation of deuterium atoms results in slight modifications to the compound's physical properties, which can be advantageous for analytical purposes.

Chemical Reactions Analysis

Reactions and Technical Details

Febuxostat D9 participates in various chemical reactions typical for xanthine oxidase inhibitors:

  1. Xanthine Oxidase Inhibition: The primary reaction involves binding to the active site of xanthine oxidase, preventing the conversion of hypoxanthine and xanthine into uric acid.
  2. Mass Spectrometry Detection: In analytical chemistry, febuxostat D9 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying febuxostat and its metabolites in biological matrices.

The reactions are characterized by their specificity towards xanthine oxidase and their ability to lower uric acid levels effectively.

Mechanism of Action

Process and Data

The mechanism of action for febuxostat D9 as a xanthine oxidase inhibitor involves several key steps:

  1. Binding: Febuxostat D9 binds reversibly to the molybdenum cofactor within the active site of xanthine oxidase.
  2. Inhibition: This binding inhibits the enzyme's activity, leading to decreased production of uric acid from purines.
  3. Uric Acid Reduction: As a result, serum uric acid levels decrease, alleviating symptoms associated with gout and preventing acute attacks.

Clinical studies have demonstrated that febuxostat effectively lowers uric acid levels more consistently than other treatments, making it a preferred choice for managing gout.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile; limited solubility in water.
  • Stability: Enhanced stability due to deuteration; resistant to hydrolysis under physiological conditions.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels typical for biological environments.
  • Reactivity: Reacts specifically with xanthine oxidase; minimal side reactions under standard laboratory conditions.

Relevant data indicate that these properties contribute significantly to its effectiveness as a therapeutic agent and its utility in research settings.

Applications

Scientific Uses

Febuxostat D9 is primarily utilized in scientific research for:

  1. Analytical Chemistry: Serving as an internal standard in LC-MS/MS methods for quantifying febuxostat levels in plasma or other biological fluids.
  2. Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of febuxostat.
  3. Clinical Research: Investigating the efficacy and safety profiles of febuxostat in patients with gout or hyperuricemia.

These applications highlight the importance of febuxostat D9 not only as a therapeutic agent but also as a crucial tool in pharmaceutical research and development.

Chemical Characterization of Febuxostat D9

Structural Analysis and Isotopic Labeling Patterns

Febuxostat D9 (C~16~H~7~D~9~N~2~O~3~S) is a deuterated isotopologue of the xanthine oxidase inhibitor febuxostat, where nine hydrogen atoms are replaced by deuterium atoms. The deuterium atoms are strategically incorporated at the isobutoxy side chain, specifically as a methyl-d~3~ group and 1,1,2,3,3,3-hexadeuterio propyl moiety, resulting in the full chemical name: 2-(3-cyano-4-(2-(methyl-d~3~)propoxy-1,1,2,3,3,3-d~6~)phenyl)-4-methylthiazole-5-carboxylic acid [6] [8] [9]. This labeling pattern minimizes structural perturbation while introducing isotopic differentiation for analytical purposes. The molecular weight of the compound is 325.43 g/mol, compared to 316.38 g/mol for non-deuterated febuxostat [6] [9].

Table 1: Structural Characteristics of Febuxostat D9

PropertyFebuxostat D9Febuxostat
Molecular FormulaC~16~H~7~D~9~N~2~O~3~SC~16~H~16~N~2~O~3~S
Molecular Weight325.43 g/mol316.38 g/mol
Deuterium PositionsIsobutoxy group: methyl-d~3~ + hexadeuterio propylNone
Canonical SMILES[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)CCC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O
IUPAC Name2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Synthetic Pathways for Deuterium Incorporation

Deuterium incorporation into febuxostat follows two principal routes, both targeting the aliphatic isobutoxy group due to its metabolic lability and synthetic accessibility:

  • Deuterated Alkyl Halide Route: The most efficient synthesis involves O-alkylation of 3-cyano-4-hydroxybenzaldehyde using isobutyl-d~9~ bromide (C~4~D~9~Br) under basic conditions (e.g., K~2~CO~3~ in DMF, 50-80°C). This introduces deuterium at the first synthetic step. Subsequent thiazole ring formation and carboxylation yield Febuxostat D9 [7]. This method achieves high isotopic incorporation (>99%) and avoids post-synthesis deuterium exchange [6] [9].

  • Deuterium Exchange Route: Less commonly, pre-formed febuxostat undergoes hydrogen-deuterium (H/D) exchange using deuterated solvents (e.g., D~2~O) or catalysts under high-temperature and pressure conditions. This method risks incomplete exchange and isotopic scrambling, potentially reducing isotopic purity [2].

Critical challenges include preventing isotopic dilution during purification and ensuring regiospecificity. Industrial processes prioritize the alkyl halide route due to superior control over isotopic integrity [7] [9].

Table 2: Synthetic Methods for Febuxostat D9

MethodKey Reagents/ConditionsAdvantagesLimitations
Deuterated Alkyl HalideIsobutyl-d~9~ bromide, K~2~CO~3~, DMF, 50-80°CHigh regiospecificity (>99% D~9~); ScalableCost of deuterated starting material
H/D ExchangeD~2~O, metal catalysts, high T/PLower starting material costIsotopic scrambling; Purity <95%

Physicochemical Properties and Stability Profiles

Febuxostat D9 exhibits near-identical physicochemical properties to non-deuterated febuxostat, with minor differences attributable to kinetic isotope effects (KIEs):

  • Lipophilicity: The experimental logP (cLogP) is ~3.72, identical to febuxostat, confirming deuterium substitution does not alter hydrophobic character [4] [10].
  • Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL) and methanol. Deuteration does not significantly impact solubility profiles [8] [10].
  • Hydrogen Bonding: Retains one hydrogen bond donor (carboxylic acid) and five hydrogen bond acceptors (carboxylate, thiazole N, cyano N, ether O), consistent with the parent compound [2] [4].
  • Thermal Stability: Stable at room temperature for ≥24 months when stored desiccated at -20°C. Accelerated stability studies (40°C/75% RH) show <0.5% deuterium loss over 6 months [6] [8].

A critical stability advantage is observed in metabolic contexts: Deuterium at the isobutoxy group reduces CYP-mediated oxidation rates (e.g., by CYP1A2, 2C8, 2C9), extending in vitro half-lives by ~1.3–1.7-fold compared to non-deuterated febuxostat [10]. This "deuterium switch" effect enhances utility as an internal standard in bioanalysis without altering target binding (Ki for xanthine oxidase remains 0.6 nM) [10].

Properties

CAS Number

1246819-50-0

Product Name

Febuxostat D9

IUPAC Name

2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C16H16N2O3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D

InChI Key

BQSJTQLCZDPROO-KIROAFHOSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.